molecular formula C11H6ClFN2O2 B1402774 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid CAS No. 1227807-75-1

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

Cat. No.: B1402774
CAS No.: 1227807-75-1
M. Wt: 252.63 g/mol
InChI Key: ZTPXIXAIKOZGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly noted for its role in the development of benzamide scaffolds, which are potent antagonists against P2X7 receptors . This compound is characterized by its unique structure, which includes a chloro and fluoropyrimidine moiety attached to a benzoic acid core.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is the P2X7 receptor . This receptor plays a crucial role in various cellular processes, including inflammation and apoptosis.

Mode of Action

This compound interacts with the P2X7 receptor as an antagonist . By binding to this receptor, it inhibits its activation, leading to a decrease in the receptor’s downstream effects.

Biochemical Pathways

The inhibition of the P2X7 receptor by this compound affects several biochemical pathways. These include the inflammatory response and apoptotic pathways . The compound’s action can lead to a reduction in inflammation and cell death.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and a decrease in cell death . These effects are due to the compound’s antagonistic action on the P2X7 receptor.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzamide scaffolds that act as potent antagonists against P2X7 receptors . These receptors are involved in various physiological and pathological processes, including inflammation and pain. The compound interacts with enzymes such as kinases and proteins involved in signal transduction pathways. For instance, it is used in the synthesis of inhibitors for the JAK2 kinase, which is crucial in the signaling pathways of various cytokines and growth factors .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with P2X7 receptors can lead to changes in calcium ion flux, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation . Additionally, its role in inhibiting JAK2 kinase affects the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to P2X7 receptors by binding to the receptor site, thereby preventing the activation of the receptor by its natural ligand . This inhibition can reduce the inflammatory response and pain perception. Furthermore, the compound inhibits JAK2 kinase by binding to its active site, blocking the phosphorylation of downstream signaling molecules and ultimately altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target receptors and enzymes, leading to prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target receptors and enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into active or inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic profile. Additionally, the compound’s interaction with metabolic cofactors can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and receptors located in these organelles, thereby modulating cellular processes such as protein synthesis and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of potassium carbonate (K₂CO₃). This reaction forms a C-N bond, resulting in the desired product . The reaction conditions generally include:

    Reagents: 5-fluoro-2-amino pyrimidines, amines, potassium carbonate

    Solvent: Often an organic solvent like dimethylformamide (DMF)

    Temperature: Elevated temperatures to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzoic acids.

    Coupling Reactions: Products include complex organic molecules with extended aromatic systems.

Scientific Research Applications

2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Properties

IUPAC Name

2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPXIXAIKOZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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